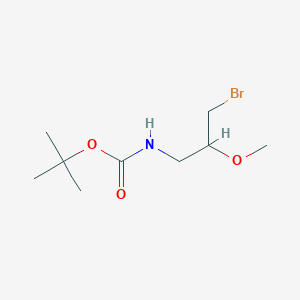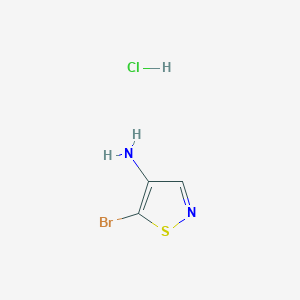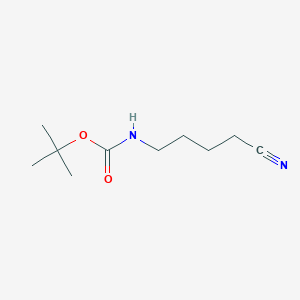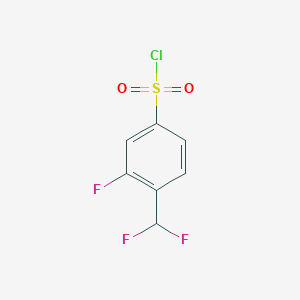![molecular formula C6H12N2 B13501398 (1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine: is a bicyclic amine compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine typically involves the use of starting materials that can form the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired bicyclic amine. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the exact synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions can vary widely, but they often include different amine derivatives and other functionalized bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine exerts its effects can involve interactions with various molecular targets, such as enzymes and receptors. The rigid bicyclic structure of the compound can influence its binding affinity and specificity for these targets, potentially leading to unique biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Comparison: rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and the presence of an amine group. This distinguishes it from similar compounds that may have different substituents or functional groups, leading to variations in their chemical reactivity and biological activity. For example, rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine has an oxygen atom in place of the nitrogen atom, which can significantly alter its properties and applications .
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-4-1-2-6(5)8-4/h4-6,8H,1-3,7H2/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
WCHKDACUFTZUMH-KVQBGUIXSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C[C@H]1N2)N |
Kanonische SMILES |
C1CC2C(CC1N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
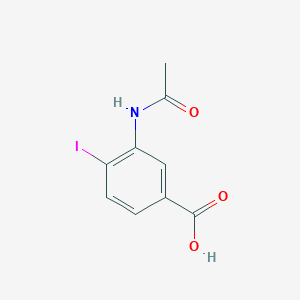


![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)

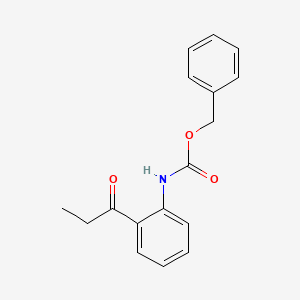
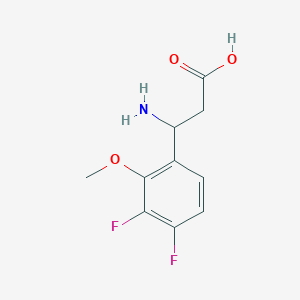
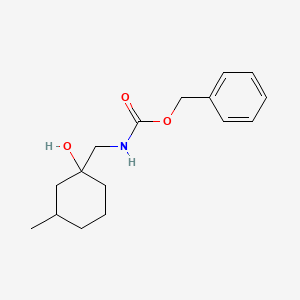
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
